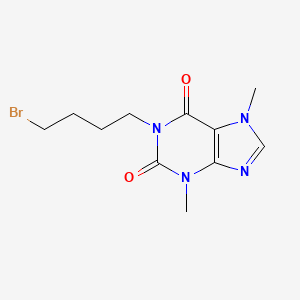![molecular formula C21H35NO3 B14437849 ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate CAS No. 78329-91-6](/img/structure/B14437849.png)
ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a dibutylamino group through a propoxymethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The resulting ethyl 4-hydroxybenzoate is then reacted with 3-(dibutylamino)propyl chloride under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents facilitate substitution reactions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates or amines.
Scientific Research Applications
Ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the formulation of specialty chemicals, coatings, and polymers.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dibutylamino group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The ester group may undergo hydrolysis to release active metabolites that exert pharmacological effects.
Comparison with Similar Compounds
Ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate can be compared with other esters and benzoate derivatives:
Ethyl 4-(dimethylamino)benzoate: Similar structure but with a dimethylamino group instead of a dibutylamino group, leading to different chemical and biological properties.
Ethyl benzoate: Lacks the amino substitution, resulting in different reactivity and applications.
Methyl 4-(dibutylamino)benzoate: Similar structure but with a methyl ester group, affecting its solubility and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
78329-91-6 |
|---|---|
Molecular Formula |
C21H35NO3 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate |
InChI |
InChI=1S/C21H35NO3/c1-4-7-14-22(15-8-5-2)16-9-17-24-18-19-10-12-20(13-11-19)21(23)25-6-3/h10-13H,4-9,14-18H2,1-3H3 |
InChI Key |
HOOWPNUGOVLMOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCOCC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


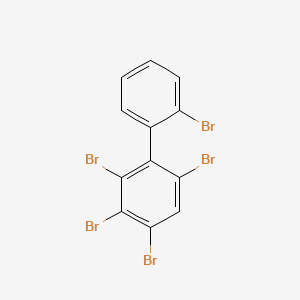
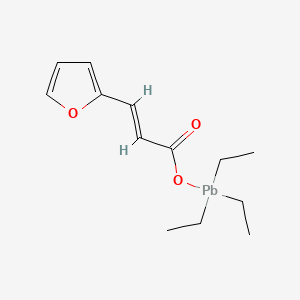
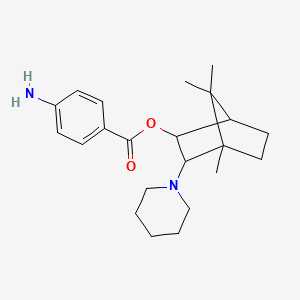
![2,2'-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid](/img/structure/B14437790.png)

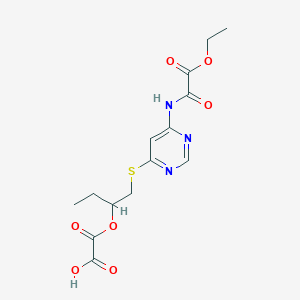
![N-[1,2-Bis(4-methoxyphenyl)butyl]-N'-butylthiourea](/img/structure/B14437816.png)
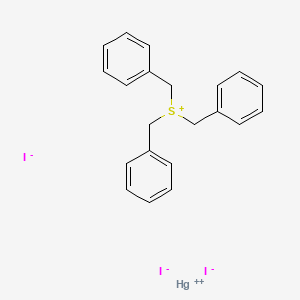

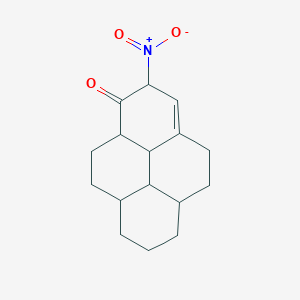
![5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14437831.png)
![1-Fluorobicyclo[1.1.1]pentane](/img/structure/B14437837.png)
